Isoquinolin-7-ylboronic acid

Suzuki-Miyaura coupling heteroaryl boronic acid C–C bond formation

Select Isoquinolin-7-ylboronic acid (CAS 1092790-21-0) to guarantee the 7-substitution required for CDK8/19 degrader and HPK1 modulator pharmacophores. This free boronic acid avoids additional deprotection steps, delivers 80% isolated yield in documented Suzuki protocols, and offers a proven LogP (1.33) for cell permeability. Mandatory 2–8°C cold-chain storage and shipping preserves anhydride-free integrity for reproducible biological activity.

Molecular Formula C9H8BNO2
Molecular Weight 172.98 g/mol
CAS No. 1092790-21-0
Cat. No. B1323185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-7-ylboronic acid
CAS1092790-21-0
Molecular FormulaC9H8BNO2
Molecular Weight172.98 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C=CN=C2)(O)O
InChIInChI=1S/C9H8BNO2/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9/h1-6,12-13H
InChIKeySVSZHSMOMDNMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoquinolin-7-ylboronic Acid (CAS 1092790-21-0): A Position-Specific Heteroaryl Boronic Acid for Targeted Molecular Assembly


Isoquinolin-7-ylboronic acid (CAS 1092790-21-0) is a heteroaryl boronic acid building block consisting of an isoquinoline scaffold with a boronic acid (−B(OH)₂) substituent at the 7‑position [1]. Its molecular formula is C₉H₈BNO₂ and molecular weight is 172.98 g/mol [1]. As a boronic acid, it serves primarily as a coupling partner in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura) for the construction of biaryl and heteroaryl architectures . The 7‑position substitution pattern on the isoquinoline ring imparts distinct electronic and steric properties that differentiate it from other positional isomers, influencing both its synthetic reactivity and its performance in downstream medicinal chemistry applications .

Why Isoquinolin-7-ylboronic Acid Cannot Be Substituted with Alternative Isoquinoline Boronic Acids or Pinacol Esters


Substituting isoquinolin-7-ylboronic acid with alternative isoquinoline boronic acids (e.g., 4‑, 5‑, or 8‑position isomers) or with its pinacol ester derivative is not straightforward due to substantial differences in physicochemical properties, reaction kinetics, and pharmacological outcomes. Positional isomers exhibit distinct electronic environments on the isoquinoline ring, which directly impact the rate and efficiency of palladium‑catalyzed cross‑coupling reactions and can lead to divergent regioselectivity in subsequent transformations . Moreover, the free boronic acid form requires cold‑chain storage (2‑8°C) to prevent dehydration to the boroxine anhydride, whereas the pinacol ester derivative offers enhanced bench stability but requires an additional deprotection step prior to biological evaluation [1]. In medicinal chemistry contexts, subtle changes in substitution position profoundly alter target binding affinity and selectivity, as documented in structure‑activity relationship (SAR) studies where the 7‑position of the isoquinoline core is specifically required for engagement with targets such as CDK8, CDK19, and HPK1 [1][2].

Quantitative Evidence Guide: Isoquinolin-7-ylboronic Acid vs. Comparators in Cross‑Coupling Efficiency, Storage Stability, and Target Engagement


Suzuki Coupling Reaction Yield: Isoquinolin-7-ylboronic Acid Achieves 80% Yield Under Standard Conditions

In a reported synthetic protocol, isoquinolin-7-ylboronic acid was employed in a Pd(PPh₃)₂Cl₂‑catalyzed Suzuki‑Miyaura cross‑coupling with an aryl halide substrate, yielding the desired coupled product in 80% isolated yield [1]. While a direct head‑to‑head comparison with other isoquinoline boronic acids under identical conditions is not available in the literature, class‑level data indicate that heteroaryl boronic acids bearing nitrogen‑containing heterocycles frequently exhibit yields in the 50‑95% range depending on the electronic nature of the coupling partner and the specific substitution position [1][2].

Suzuki-Miyaura coupling heteroaryl boronic acid C–C bond formation

Storage Stability Requirement: 2‑8°C Cold‑Chain Storage Mandated for Isoquinolin-7-ylboronic Acid

Isoquinolin-7-ylboronic acid requires refrigerated storage at 2‑8°C to prevent dehydration to the corresponding boroxine anhydride . This storage requirement is comparable to that of isoquinoline-4-boronic acid, which also mandates 2‑8°C storage and carries a vendor‑stated caution that the material "may contain varying amounts of anhydride" . In contrast, the pinacol ester derivative (7‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)isoquinoline) exhibits enhanced room‑temperature stability, eliminating the need for cold‑chain storage and thereby reducing shipping and handling costs .

boronic acid stability anhydride formation cold‑chain storage

Physicochemical Property Divergence: Isoquinolin-7-ylboronic Acid vs. Tetrahydroisoquinoline-7-ylboronic Acid

Isoquinolin-7-ylboronic acid (fully aromatic) exhibits a calculated LogP of 1.33 and a topological polar surface area (TPSA) of 53.35 Ų . In contrast, the partially saturated analog (1,2,3,4‑tetrahydroisoquinolin‑7‑yl)boronic acid displays a significantly lower LogP of −0.99 and a TPSA of 52.49 Ų [1]. This LogP differential of 2.32 units translates to an approximately 200‑fold difference in lipophilicity, substantially affecting membrane permeability, aqueous solubility, and chromatographic retention behavior.

LogP lipophilicity polar surface area physicochemical properties

Target‑Specific Patent Enablement: 7‑Position Boronic Acid Enables CDK8/CDK19 and HPK1 Degrader Development

Isoquinolin-7-ylboronic acid is explicitly claimed as a synthetic intermediate in two therapeutic patent families: (1) WO2019160890A1, which discloses bifunctional degraders targeting cyclin‑dependent kinase 8 (CDK8) and CDK19 for oncology applications [1]; and (2) WO2022063140A1, which claims heteroaryl compounds incorporating the 7‑substituted isoquinoline moiety as HPK1 modulators for immuno‑oncology [2]. While no head‑to‑head comparator data are provided in the patent literature, the structural specificity of the 7‑position is evident in the Markush structures, where alternative substitution positions are either absent or demonstrate inferior activity in related SAR studies [1][2].

CDK8 CDK19 HPK1 targeted protein degradation kinase inhibitor

Purity and Quality Control: Commercial Isoquinolin-7-ylboronic Acid is Offered at ≥98% Purity with Batch‑Specific Certificates of Analysis

Commercial suppliers offer isoquinolin-7-ylboronic acid at a standard purity of 98% or higher, accompanied by batch‑specific certificates of analysis (CoA) including NMR, HPLC, or GC verification . In contrast, isoquinoline-4-boronic acid is sold with a vendor disclosure that it "may contain varying amounts of anhydride," indicating potential batch‑to‑batch variability that could affect quantitative reaction stoichiometry . While both compounds are available at ≥95% purity from certain suppliers, the explicit availability of 98% material with full analytical documentation for the 7‑isomer provides greater assurance of consistent performance in sensitive synthetic applications.

purity certificate of analysis quality control NMR HPLC

Recommended Application Scenarios for Isoquinolin-7-ylboronic Acid Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of CDK8/CDK19 and HPK1‑Targeted Therapeutic Candidates

Based on patent enablement evidence, isoquinolin-7-ylboronic acid is the validated building block for constructing bifunctional degraders targeting CDK8 and CDK19 [1], as well as small‑molecule modulators of HPK1 [2]. Procurement of this exact regioisomer ensures alignment with disclosed synthetic routes and maximizes the probability of reproducing claimed biological activity. Alternative positional isomers lack explicit enablement in these patent families and may not support freedom‑to‑operate or SAR continuity. Researchers pursuing oncology or immuno‑oncology programs involving these kinase targets should prioritize the 7‑substituted boronic acid to maintain fidelity to validated pharmacophores.

Synthetic Methodology: Robust Suzuki Coupling Partner with Demonstrated 80% Yield

Isoquinolin-7-ylboronic acid has been demonstrated to couple efficiently under standard Suzuki‑Miyaura conditions, delivering an 80% isolated yield with Pd(PPh₃)₂Cl₂ as the catalyst [3]. This level of performance positions the compound as a reliable choice for constructing C‑aryl or C‑heteroaryl bonds at the 7‑position of the isoquinoline scaffold. Synthetic chemists can expect predictable reactivity comparable to other nitrogen‑containing heteroaryl boronic acids, with the added benefit of documented protocol validation. For applications requiring high‑throughput library synthesis, the 80% benchmark provides a reasonable expectation for downstream purification requirements.

Analytical and Biophysical Studies Requiring Defined Lipophilicity (LogP 1.33)

With a calculated LogP of 1.33 and TPSA of 53.35 Ų, isoquinolin-7-ylboronic acid resides in a lipophilicity range suitable for cell‑permeable probe design while maintaining sufficient polarity for aqueous handling . This physicochemical profile contrasts sharply with the tetrahydro analog (LogP −0.99) and with the pinacol ester derivative (LogP ~4‑5). Researchers designing in vitro permeability assays, logD measurements, or chromatographic method development can leverage this established property profile to guide experimental parameters without requiring de novo characterization.

Inventory Management: Cold‑Chain Procurement Planning

The mandatory 2‑8°C storage requirement necessitates refrigerated shipping and laboratory storage infrastructure . Procurement decisions should account for cold‑chain logistics costs and shelf‑life considerations. For users lacking reliable cold storage or requiring extended bench‑top stability, the pinacol ester derivative offers a suitable alternative that eliminates cold‑chain dependency, albeit with the added synthetic step of boronate ester hydrolysis prior to use in aqueous or biological contexts. Conversely, when immediate reactivity without deprotection is paramount, the free boronic acid remains the preferred form.

Technical Documentation Hub

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